molecular formula C20H21NO3 B5168282 N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5168282
M. Wt: 323.4 g/mol
InChI Key: WGYKDDWENLYQNC-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure that includes a benzofuran ring, a benzyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be achieved by reacting the intermediate with benzyl bromide in the presence of a base like sodium hydride or potassium carbonate in a solvent such as tetrahydrofuran (THF).

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the intermediate is reacted with 2-chloroethanol or similar reagents under basic conditions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and other organic compounds.

Biology

The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its unique structure might interact with biological targets in ways that could lead to new treatments for various diseases.

Industry

In the materials science field, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its functional groups and structural features.

Mechanism of Action

The mechanism by which N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzofuran ring could play a role in binding to aromatic residues in proteins, while the hydroxyethyl and benzyl groups might enhance solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(2-hydroxyethyl)-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of a benzofuran ring.

    N-benzyl-N-(2-hydroxyethyl)-3,5-dimethylbenzamide: Similar but lacks the furan ring, having a benzamide instead.

    N-benzyl-N-(2-hydroxyethyl)-1-benzofuran-2-carboxamide: Similar but without the 3,5-dimethyl substitution on the benzofuran ring.

Uniqueness

N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran ring and the specific substitution pattern. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in scientific and industrial fields.

Properties

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-8-9-18-17(12-14)15(2)19(24-18)20(23)21(10-11-22)13-16-6-4-3-5-7-16/h3-9,12,22H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYKDDWENLYQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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